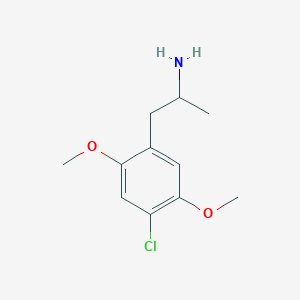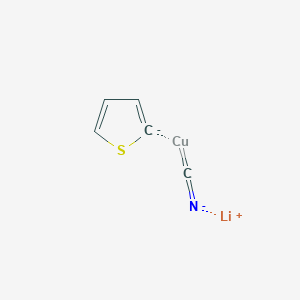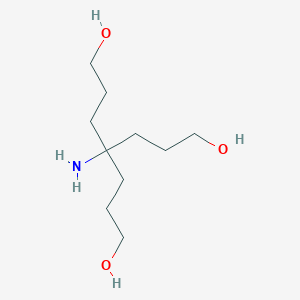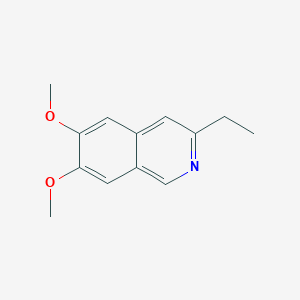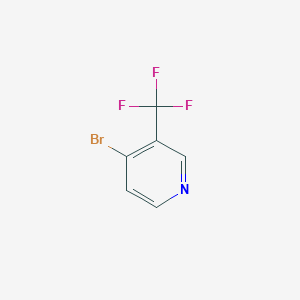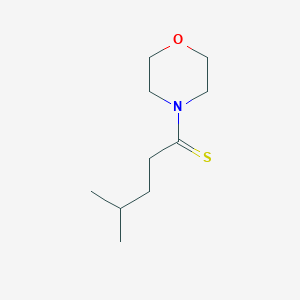
4-Methyl-1-morpholinopentane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-morpholinopentane-1-thione, commonly known as MMPT, is a chemical compound used in scientific research for its unique properties. MMPT is a thione derivative of cysteamine and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MMPT is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an important antioxidant in the body. MMPT also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
MMPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione in the liver, brain, and other tissues. MMPT has also been found to reduce oxidative stress and inflammation in the body. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MMPT in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it useful in studying oxidative stress-related diseases. However, one of the limitations of using MMPT is that it can be toxic at high concentrations. Therefore, it is important to use caution when handling MMPT in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of MMPT. One area of research is the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has shown promise in this area and further research is needed to fully understand its potential. Another area of research is the study of MMPT in cancer treatment. MMPT has been found to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, further research is needed to understand the mechanism of action of MMPT and its effects on various tissues and organs in the body.
Conclusion:
In conclusion, MMPT is a chemical compound with unique properties that make it useful in scientific research. It has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has several biochemical and physiological effects, including its ability to increase the levels of glutathione and reduce oxidative stress and inflammation in the body. While there are some limitations to using MMPT in lab experiments, its potential for future research is promising.
Synthesemethoden
MMPT can be synthesized by reacting morpholine with 3-mercaptopropionaldehyde followed by the addition of methyl iodide. The resulting compound is then treated with sodium hydroxide to obtain MMPT. This synthesis method has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
MMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. MMPT has also been used in the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
118745-61-2 |
|---|---|
Produktname |
4-Methyl-1-morpholinopentane-1-thione |
Molekularformel |
C10H19NOS |
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
4-methyl-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
XJBCZHCISIAVRW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=S)N1CCOCC1 |
Kanonische SMILES |
CC(C)CCC(=S)N1CCOCC1 |
Synonyme |
Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



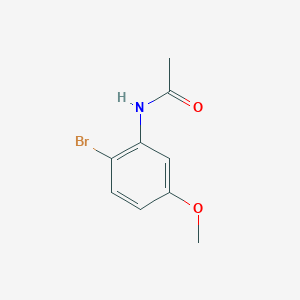
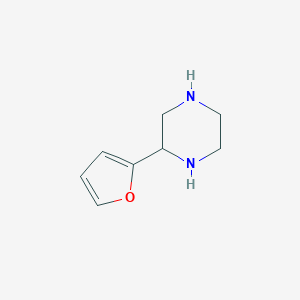
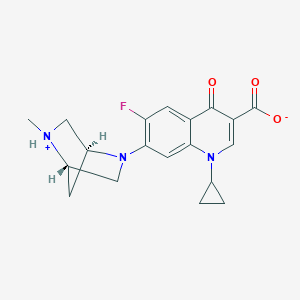

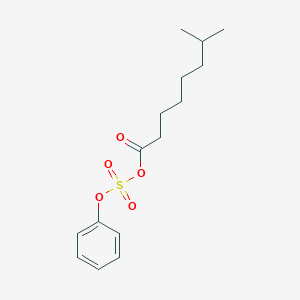
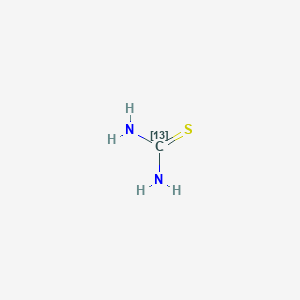
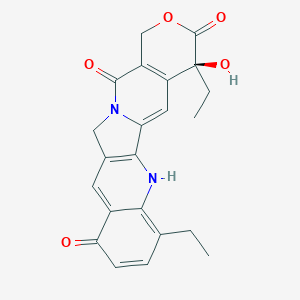
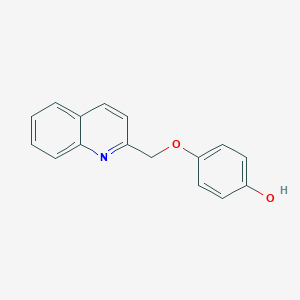
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
